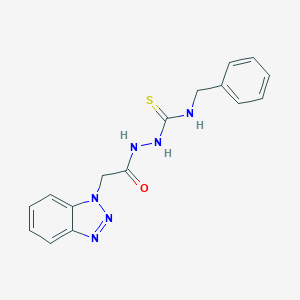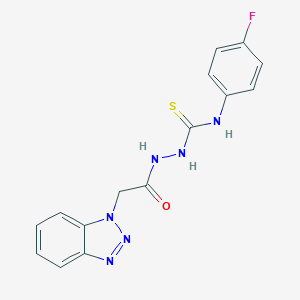![molecular formula C17H19N5S2 B292731 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292731.png)
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, bacterial and fungal infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and DNA damage. It also has neuroprotective effects and has been found to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine in lab experiments are its high potency and selectivity, low toxicity, and easy synthesis. However, its limitations include its limited solubility in water and its potential side effects on the body.
Future Directions
There are several future directions for the research and development of 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine. These include the optimization of its synthesis method, the development of new derivatives with improved properties, and the investigation of its potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine is a novel compound with promising applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine involves a multi-step process that includes the reaction of various chemicals such as allyl bromide, thiosemicarbazide, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained after purification and characterization using various techniques such as NMR and mass spectrometry.
properties
Molecular Formula |
C17H19N5S2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4,6-dimethyl-2-(4-prop-2-enyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C17H19N5S2/c1-5-7-22-15(20-21-17(22)23-8-6-2)14-13(18)12-10(3)9-11(4)19-16(12)24-14/h5-6,9H,1-2,7-8,18H2,3-4H3 |
InChI Key |
KACWFDAHOJIMNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3CC=C)SCC=C)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3CC=C)SCC=C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B292649.png)
![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)
![1-{[(5-benzyl-4-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}indoline](/img/structure/B292656.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)
![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)


![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)
![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)


![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)